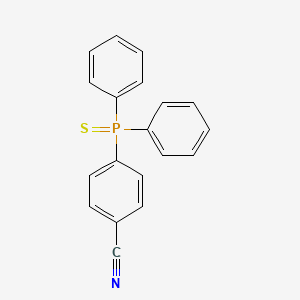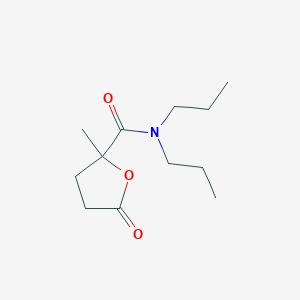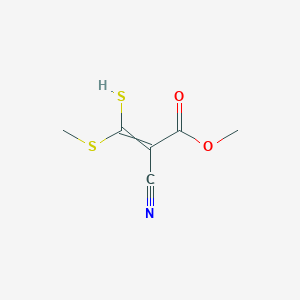![molecular formula C22H14Br4O4 B14730536 Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] CAS No. 5452-93-7](/img/structure/B14730536.png)
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is a complex organic compound characterized by its aromatic structure and multiple bromine and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the bromination of methoxybenzene derivatives followed by Friedel-Crafts acylation to introduce the methanone groups. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,4-dibromo-2,5-dimethyl-
- Benzene, 1,3-dibromo-2,5-dichloro-
- Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]
Uniqueness
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.
Propiedades
Número CAS |
5452-93-7 |
|---|---|
Fórmula molecular |
C22H14Br4O4 |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
[2-(3,5-dibromo-4-methoxybenzoyl)phenyl]-(3,5-dibromo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H14Br4O4/c1-29-21-15(23)7-11(8-16(21)24)19(27)13-5-3-4-6-14(13)20(28)12-9-17(25)22(30-2)18(26)10-12/h3-10H,1-2H3 |
Clave InChI |
RSJJRCSTMYOQMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)C(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


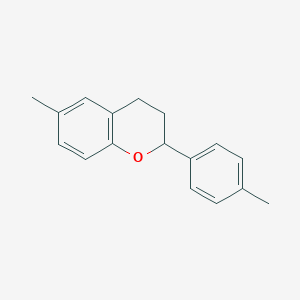

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
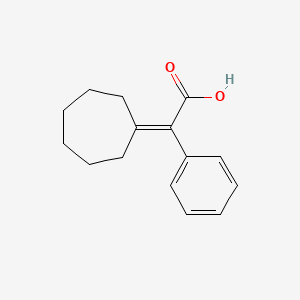
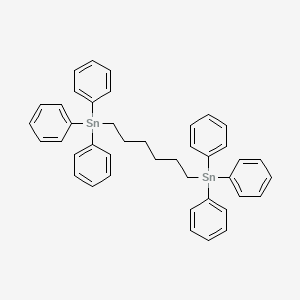
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)

![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
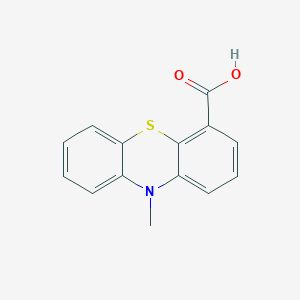

![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
